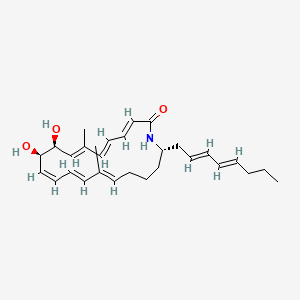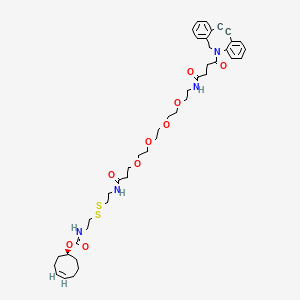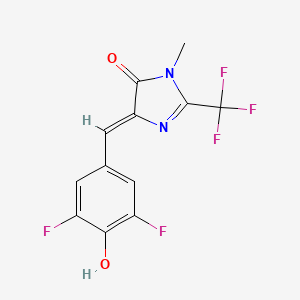
16,17-Dihydroheronamide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dihydroheronamide C is a synthetic derivative of heronamide C, a polyene macrolactam known for its biological activity. This compound has been designed to study the mode of action of heronamide C and its analogs. It is particularly noted for its antifungal properties and its ability to bind to cell membrane components .
Méthodes De Préparation
The synthesis of 16,17-Dihydroheronamide C involves a highly modular strategy that includes Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the incorporation of various functional groups. The reaction conditions typically involve the use of palladium catalysts and boronate esters under controlled temperatures and pressures .
Analyse Des Réactions Chimiques
16,17-Dihydroheronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
16,17-Dihydroheronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode of action of polyene macrolactams.
Biology: The compound is employed in studies involving cell membrane interactions and chiral recognition.
Medicine: Its antifungal properties make it a candidate for developing new antifungal agents.
Mécanisme D'action
The mechanism of action of 16,17-Dihydroheronamide C involves its binding to cell membrane components, particularly lipids with saturated hydrocarbon chains. This binding disrupts the membrane structure, leading to cell growth inhibition and morphological changes. The compound’s activity is highly dependent on the presence of the C16-C17 double bond, which is crucial for its biological effects .
Comparaison Avec Des Composés Similaires
16,17-Dihydroheronamide C is compared with other similar compounds such as heronamide C, 8-deoxyheronamide C, and ent-heronamide C. These compounds share a similar macrolactam structure but differ in their functional groups and biological activities. For instance, heronamide C and 8-deoxyheronamide C also exhibit antifungal properties, but their mode of action and efficacy can vary. The unique aspect of this compound is its specific interaction with cell membrane components, which sets it apart from its analogs .
Propriétés
Formule moléculaire |
C29H41NO3 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |
Clé InChI |
SAMBOMHOYJPACQ-IXCISVSSSA-N |
SMILES isomérique |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
SMILES canonique |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)






![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)






